![molecular formula C20H19Cl4N3O3 B289265 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B289265.png)
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide, also known as DBeQ, is a small molecule inhibitor that has gained considerable attention in the field of cancer research. DBeQ is a promising candidate for the development of novel cancer therapies due to its ability to selectively inhibit the activity of the proteasome, a cellular complex responsible for the degradation of proteins.
Wirkmechanismus
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide selectively inhibits the activity of the proteasome by binding to the β5 subunit of the proteasome, which is responsible for the degradation of proteins. This binding leads to the accumulation of misfolded and damaged proteins within cancer cells, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to have potent anti-cancer effects in vitro and in vivo. It has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases. 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to have low toxicity in animal models, making it a promising candidate for further development as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is its selectivity for the proteasome, which allows for the specific targeting of cancer cells. 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has also been shown to have low toxicity in animal models, making it a safe candidate for further development as a cancer therapy. One limitation of using 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide as a cancer therapy. One direction is the development of more potent and selective proteasome inhibitors based on the structure of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide. Another direction is the development of combination therapies that include 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide and other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide in vivo.
Synthesemethoden
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(4-morpholinyl)ethylamine to form the intermediate product, which is subsequently reacted with 3,5-dichloro-2-nitrobenzoyl chloride to form the final product, 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied for its potential as a cancer therapy. It has been shown to selectively inhibit the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins within cancer cells. This accumulation of proteins ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells. 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C20H19Cl4N3O3 |
|---|---|
Molekulargewicht |
491.2 g/mol |
IUPAC-Name |
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C20H19Cl4N3O3/c21-12-1-2-14(16(23)10-12)20(29)26-18-15(9-13(22)11-17(18)24)19(28)25-3-4-27-5-7-30-8-6-27/h1-2,9-11H,3-8H2,(H,25,28)(H,26,29) |
InChI-Schlüssel |
RROIEUQSJOTJCR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC(=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1COCCN1CCNC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)



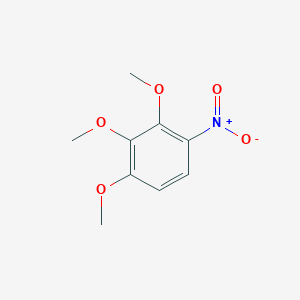
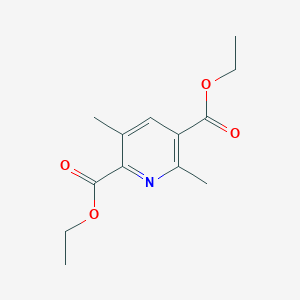
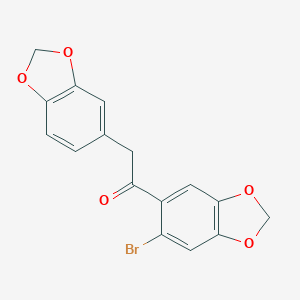
![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)
![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)
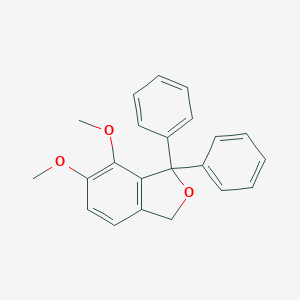

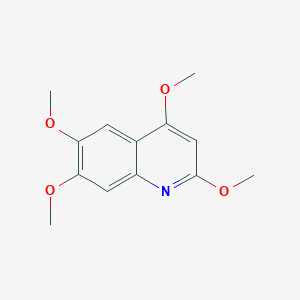
![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)